

tribromoacetic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tribromoacetic acid

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Tribromoacetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromoacetic acid (TBAA), with the chemical formula CBr_3COOH , is a halogenated derivative of acetic acid.[1] Like its chlorinated and fluorinated analogs, trichloroacetic acid and trifluoroacetic acid, TBAA is a strong organic acid.[2] Its properties are significantly influenced by the presence of three electron-withdrawing bromine atoms on the alpha-carbon. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of **tribromoacetic acid**, tailored for professionals in research and development.

Chemical Structure and Properties

The structure of **tribromoacetic acid** features a central carbon atom bonded to a carboxylic acid group and three bromine atoms. This arrangement results in a molecule with high acidity and reactivity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **tribromoacetic acid** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₂ HBr ₃ O ₂	[1]
Molecular Weight	296.74 g/mol	[3]
Appearance	White to light yellow crystalline powder or chunks	[4][5]
Melting Point	130-135 °C	[3]
Boiling Point	245 °C (with decomposition)	[3]
pKa	0.22 ± 0.10 (Predicted)	[4][5]
Solubility	Soluble in water, alcohol, and ether.	[4]
Density	~2.78 g/cm ³ (rough estimate)	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **tribromoacetic acid**.

Spectroscopic Data	Key Features	Reference
^1H NMR	A single proton resonance for the carboxylic acid group, typically a broad singlet. The chemical shift is solvent-dependent.	[6]
^{13}C NMR	Two distinct signals are expected: one for the carbonyl carbon and one for the alpha-carbon bearing the bromine atoms. In CDCl_3 , these signals can be observed.	[7]
Infrared (IR) Spectroscopy	Characteristic absorption bands include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-Br stretches.	[4]
Mass Spectrometry	The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of three bromine atoms.	

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **tribromoacetic acid** are provided below. These protocols are based on established chemical principles and available literature.

Synthesis of Tribromoacetic Acid via Oxidation of Bromal Hydrate

This method provides a route to **tribromoacetic acid** through the oxidation of bromal hydrate.

Materials:

- Bromal hydrate
- Fuming nitric acid
- Ice bath
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Crystallizing dish

Procedure:

- In a round-bottom flask equipped with a reflux condenser, carefully dissolve bromal hydrate in fuming nitric acid. The dissolution is endothermic, so initial cooling in an ice bath may be necessary to control the reaction.
- Once the bromal hydrate is fully dissolved, gently heat the mixture using a heating mantle.
- Continue heating until the evolution of nitrous vapors ceases, indicating the completion of the oxidation reaction.
- Allow the reaction mixture to cool to room temperature, during which a crystalline mass of **tribromoacetic acid** should form.
- Collect the crystalline product by filtration and allow it to dry.
- Further purification can be achieved by recrystallization from an appropriate solvent.

Characterization Protocols

Materials:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- **Tribromoacetic acid** sample

Procedure:

- Finely powder a small amount of the **tribromoacetic acid** sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.

Materials:

- FTIR spectrometer
- Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Pellet press
- **Tribromoacetic acid** sample

Procedure:

- Grind 1-2 mg of the **tribromoacetic acid** sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet die.

- Press the powder under high pressure using a hydraulic press to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Materials:

- NMR spectrometer
- NMR tube
- Deuterated solvent (e.g., CDCl_3)
- **Tribromoacetic acid** sample
- Internal standard (e.g., TMS)

Procedure:

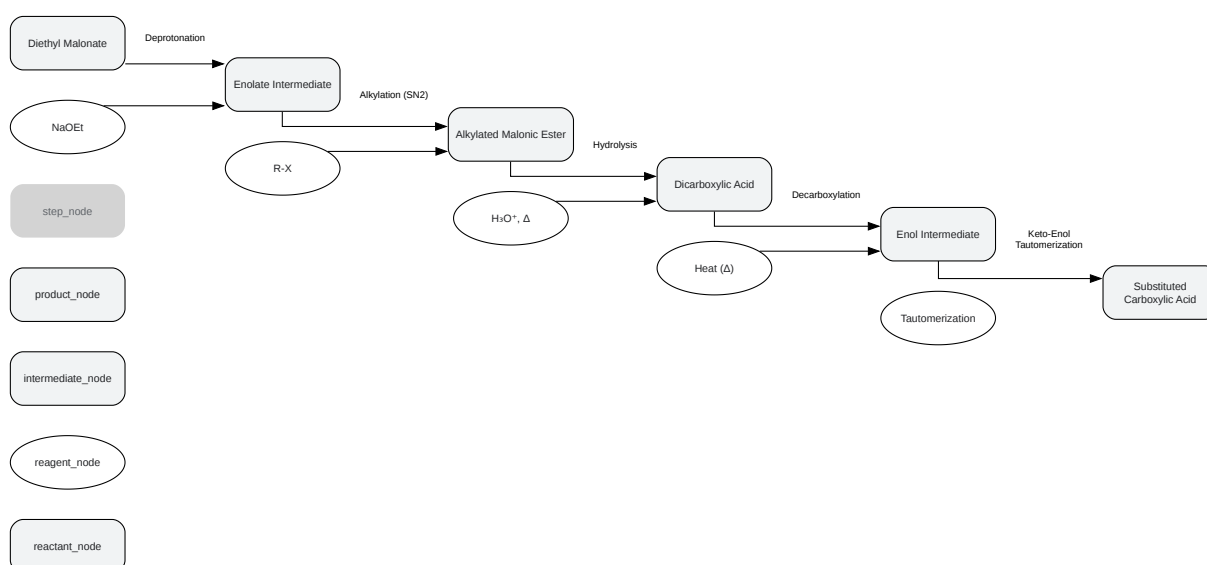
- Dissolve 5-10 mg of the **tribromoacetic acid** sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. Ensure proper shimming and tuning for optimal resolution.

Reactivity and Mechanisms

Tribromoacetic acid undergoes several important reactions, including decarboxylation. A related and fundamental synthetic route in organic chemistry is the malonic ester synthesis, which involves the formation and subsequent decarboxylation of a substituted malonic acid.

Malonic Ester Synthesis Workflow

The following diagram illustrates the key steps in the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.



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Caption: Workflow of the Malonic Ester Synthesis.

This reaction sequence highlights the generation of a nucleophilic enolate, its subsequent alkylation, and the final hydrolysis and decarboxylation to yield a carboxylic acid with an extended carbon chain.[3][4][8][9][10]

Safety and Handling

Tribromoacetic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[4] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[4][5]

Conclusion

Tribromoacetic acid is a valuable reagent and a subject of interest in various fields of chemical research. Its unique properties, stemming from the presence of three bromine atoms, make it a powerful tool in organic synthesis and a compound of interest in environmental and toxicological studies. A thorough understanding of its chemical properties, structure, and safe handling is paramount for its effective and responsible use in a laboratory setting.

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- To cite this document: BenchChem. [[tribromoacetic acid chemical properties and structure](#)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166820#tribromoacetic-acid-chemical-properties-and-structure>]

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